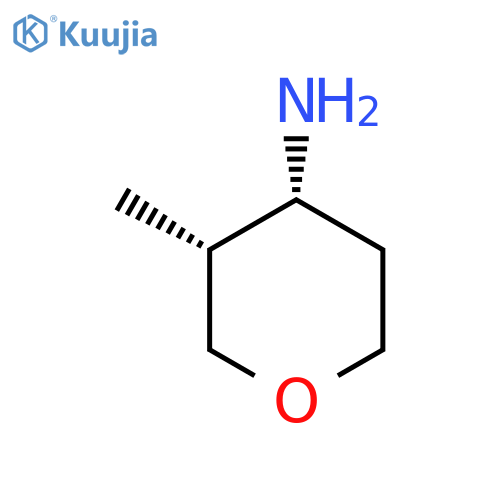

Cas no 1451390-41-2 ((3R,4R)-3-methyltetrahydropyran-4-amine)

1451390-41-2 structure

商品名:(3R,4R)-3-methyltetrahydropyran-4-amine

CAS番号:1451390-41-2

MF:C6H13NO

メガワット:115.173521757126

MDL:MFCD19215179

CID:4774502

(3R,4R)-3-methyltetrahydropyran-4-amine 化学的及び物理的性質

名前と識別子

-

- (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine

- (3R,4R)-3-methyloxan-4-amine

- CIS-3-METHYL-4-AMINOTETRAHYDROPYRAN

- TRANS-3-METHYL-4-AMINOTETRAHYDROPYRAN

- 8239AE

- SB12995

- (3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine

- (3R,4R)-3-Methyl-tetrahydro-pyran-4-ylamine

- (3R,4R)-3-methyltetrahydropyran-4-amine

-

- MDL: MFCD19215179

- インチ: 1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1

- InChIKey: WFVKNHIDEGYGPD-NTSWFWBYSA-N

- ほほえんだ: O1CC[C@H]([C@@H](C)C1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 74.9

- トポロジー分子極性表面積: 35.2

- 疎水性パラメータ計算基準値(XlogP): 0.1

(3R,4R)-3-methyltetrahydropyran-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1005053-5g |

(3R,4R)-3-Methyl-tetrahydro-pyran-4-ylamine |

1451390-41-2 | 95% | 5g |

$8955 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1005053-100mg |

(3R,4R)-3-Methyl-tetrahydro-pyran-4-ylamine |

1451390-41-2 | 95% | 100mg |

$665 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1817-100mg |

(3R,4R)-3-Methyl-tetrahydro-pyran-4-ylamine |

1451390-41-2 | 96% | 100mg |

2374.52CNY | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08360-500MG |

(3R,4R)-3-methyltetrahydropyran-4-amine |

1451390-41-2 | 95% | 500MG |

¥ 3,841.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08360-5G |

(3R,4R)-3-methyltetrahydropyran-4-amine |

1451390-41-2 | 95% | 5g |

¥ 17,285.00 | 2023-04-05 | |

| Chemenu | CM534719-1g |

(3R,4R)-3-Methyltetrahydro-2H-pyran-4-amine |

1451390-41-2 | 95%+ | 1g |

$2660 | 2023-01-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1817-500mg |

(3R,4R)-3-Methyl-tetrahydro-pyran-4-ylamine |

1451390-41-2 | 96% | 500mg |

7123.56CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1817-100mg |

(3R,4R)-3-Methyl-tetrahydro-pyran-4-ylamine |

1451390-41-2 | 96% | 100mg |

¥5228.88 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1817-250mg |

(3R,4R)-3-Methyl-tetrahydro-pyran-4-ylamine |

1451390-41-2 | 96% | 250mg |

¥6977.66 | 2025-01-21 | |

| Ambeed | A758692-1g |

(3R,4R)-3-MEthyltetrahydro-2h-pyran-4-amine |

1451390-41-2 | 98% | 1g |

$1175.0 | 2024-08-03 |

(3R,4R)-3-methyltetrahydropyran-4-amine 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

1451390-41-2 ((3R,4R)-3-methyltetrahydropyran-4-amine) 関連製品

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1451390-41-2)(3R,4R)-3-methyltetrahydropyran-4-amine

清らかである:99%

はかる:1g

価格 ($):1058.0